molecular formula C21H19F2NO5 B6281257 (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 2137066-60-3

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No. B6281257
CAS RN: 2137066-60-3
M. Wt: 403.4
InChI Key:
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Description

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide bond formation .


Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The molecular structure of these compounds typically includes the fluorenyl group attached to the amino acid via a carbamate linkage . The exact structure would depend on the specific amino acid and any additional substituents.


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the free amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

Fmoc-amino acids are typically solid at room temperature . The exact physical and chemical properties would depend on the specific amino acid and any additional substituents.

Mechanism of Action

The Fmoc group acts as a protective group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling Fmoc-amino acids. The exact safety and hazard information would depend on the specific compound .

Future Directions

The use of Fmoc-amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods or exploring new applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid group is then activated and coupled with the protected amine group. The Fmoc group is then removed, and the difluoromethoxy group is introduced. Finally, the protecting groups are removed to yield the target compound.", "Starting Materials": [ "L-proline", "9H-fluorene-9-methanol", "2,2-difluoroethanol", "di-tert-butyl dicarbonate", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "trifluoroacetic acid", "ethanol" ], "Reaction": [ "Protection of L-proline amine group with di-tert-butyl dicarbonate in N,N-dimethylformamide and triethylamine", "Introduction of Fmoc group onto protected amine group using N,N-dimethylformamide and diisopropylethylamine", "Activation of carboxylic acid group with N-hydroxysuccinimide and dicyclohexylcarbodiimide in N,N-dimethylformamide", "Coupling of activated carboxylic acid group with Fmoc-protected amine group in N,N-dimethylformamide and triethylamine", "Removal of Fmoc group with 20% piperidine in N,N-dimethylformamide", "Introduction of difluoromethoxy group using 2,2-difluoroethanol and trifluoroacetic acid in N,N-dimethylformamide", "Removal of protecting groups with trifluoroacetic acid in ethyl acetate and ethanol" ] }

CAS RN

2137066-60-3

Product Name

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Molecular Formula

C21H19F2NO5

Molecular Weight

403.4

Purity

95

Origin of Product

United States

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